molecular formula C10H23NO2 B13290807 (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine

(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine

Cat. No.: B13290807
M. Wt: 189.30 g/mol
InChI Key: SSSRGPWAOARHQD-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine is a tertiary amine featuring two distinct substituents: a 4-methoxy-4-methylpentan-2-yl group and a 2-methoxyethyl group. This compound is structurally characterized by branched alkoxy chains, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-4-methylpentan-2-amine

InChI

InChI=1S/C10H23NO2/c1-9(11-6-7-12-4)8-10(2,3)13-5/h9,11H,6-8H2,1-5H3

InChI Key

SSSRGPWAOARHQD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Analogues

a. (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS 95596-41-1)
  • Structure : Replaces the 2-methoxyethyl group with a thiophen-2-ylmethyl moiety.
  • Thiophene-containing amines are often explored in medicinal chemistry for enhanced binding to biological targets .
b. 2-(4-Methoxyphenyl)-N-methylethanamine
  • Structure : A simpler analog with a 4-methoxyphenyl group and methylamine.
  • Such compounds are studied for their psychoactive properties and as intermediates in drug synthesis .
c. [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS 331970-71-9)
  • Structure : Incorporates a methylsulfanyl-benzyl group.
  • Impact : The sulfanyl group enhances lipophilicity, which could improve membrane permeability in drug candidates. This contrasts with the target compound’s oxygen-rich, polar substituents .

Physicochemical Properties

Compound Molecular Formula Key Substituents Predicted Properties
Target Compound C₁₀H₂₁NO₂ Branched methoxy, 2-methoxyethyl Moderate polarity, lower volatility
Thiophene Analog C₁₂H₂₁NOS Thiophen-2-ylmethyl Increased lipophilicity, aromatic interactions
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO Linear methoxyphenyl Higher solubility in polar solvents

Key Observations :

  • Branched vs. Linear Chains : The target compound’s branched structure reduces crystallinity, enhancing solubility in organic solvents compared to linear analogs.
  • Methoxy vs. Thiophene/Sulfanyl Groups : Methoxy groups increase polarity and hydrogen-bonding capacity, whereas thiophene/sulfanyl groups favor hydrophobic interactions.

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